molecular formula C24H18ClF3N6O B10935949 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10935949
M. Wt: 498.9 g/mol
InChI Key: MNIGTXDSIPQSDL-UHFFFAOYSA-N
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Description

N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Uniqueness

N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular framework makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18ClF3N6O

Molecular Weight

498.9 g/mol

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H18ClF3N6O/c1-32(13-20-17(25)12-29-33(20)2)23(35)19-11-22-30-18(10-21(24(26,27)28)34(22)31-19)16-8-7-14-5-3-4-6-15(14)9-16/h3-12H,13H2,1-2H3

InChI Key

MNIGTXDSIPQSDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC5=CC=CC=C5C=C4)C(F)(F)F

Origin of Product

United States

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